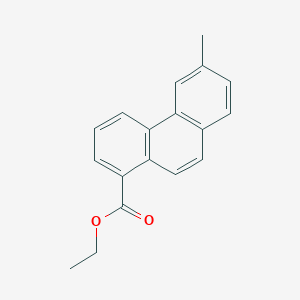
Ethyl 6-methylphenanthrene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methylphenanthrene-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a phenanthrene core, which is a polycyclic aromatic hydrocarbon, substituted with an ethyl ester group at the 1-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylphenanthrene-1-carboxylate typically involves the esterification of 6-methylphenanthrene-1-carboxylic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylphenanthrene-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 6-methylphenanthrene-1-carboxylic acid and ethanol.
Reduction: 6-methylphenanthrene-1-methanol.
Substitution: Various substituted derivatives of this compound, depending on the specific electrophilic reagent used.
Scientific Research Applications
Ethyl 6-methylphenanthrene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound can be used in studies related to the metabolism and toxicity of polycyclic aromatic hydrocarbons.
Medicine: Research into the potential pharmacological properties of phenanthrene derivatives may involve this compound.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-methylphenanthrene-1-carboxylate is primarily related to its chemical reactivity. The ester group can undergo hydrolysis, releasing the carboxylic acid, which can interact with various biological targets. The phenanthrene core can intercalate into DNA, potentially affecting gene expression and cellular function. Additionally, the compound’s aromatic nature allows it to participate in π-π interactions with other aromatic molecules.
Comparison with Similar Compounds
Ethyl 6-methylphenanthrene-1-carboxylate can be compared with other similar esters and polycyclic aromatic compounds:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Phenanthrene: The parent hydrocarbon of this compound, lacking the ester and methyl substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a phenanthrene core with an ester functional group, making it a versatile compound for various chemical reactions and applications.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Phenanthrene
- Ethyl benzoate
Properties
CAS No. |
62914-96-9 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
ethyl 6-methylphenanthrene-1-carboxylate |
InChI |
InChI=1S/C18H16O2/c1-3-20-18(19)16-6-4-5-14-15(16)10-9-13-8-7-12(2)11-17(13)14/h4-11H,3H2,1-2H3 |
InChI Key |
JNJMJIZUELEAQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC3=C2C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















